molecular formula C8H14ClNO2 B1476690 2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one CAS No. 2091636-86-9

2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one

Cat. No.: B1476690
CAS No.: 2091636-86-9
M. Wt: 191.65 g/mol
InChI Key: JIFVWGVNAPUSJK-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methoxyazetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

Chlorination and Synthesis of Antibiotics

A convenient method for the chlorination of related compounds has been developed, showcasing its utility in the synthesis of cephalosporin antibiotics. This method highlights the use of cheap reagents, mild reaction conditions, and its suitability for industrial processes (J. Xing et al., 2011).

Antimicrobial Activity

Novel imidazole derivatives bearing structural similarities have shown potential antimicrobial activity, indicating the relevance of such compounds in developing new antimicrobial agents (Hitendra K. Maheta et al., 2012).

Pharmacological Applications

Enzyme Inhibition

Derivatives of similar structures have been synthesized and evaluated for their alpha-amylase inhibitory activity, demonstrating significant activity. This suggests potential applications in managing diseases like diabetes (N. Mathew et al., 2015).

Anticancer Activity

Triazolyl thiazolidine derivatives of pyrene, which share structural features, have been synthesized and evaluated for anticancer activity against various human tumor cell lines, offering insights into the development of new cancer therapeutics (Srinivas Avula et al., 2019).

Chemical Biology and Metabolism

Bioactivation Studies

Research on metabolites related to 1,3-butadiene, like 1-chloro-2-hydroxy-3-butene, has provided insights into their metabolism and potential toxicological effects, which could be relevant for understanding the metabolism and biological interactions of structurally related compounds (Ye Wang et al., 2018).

Properties

IUPAC Name

2-chloro-1-(3-methoxyazetidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-3-7(9)8(11)10-4-6(5-10)12-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVWGVNAPUSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.